molecular formula C4H9NO3 B554239 (S)-3-amino-2-(hydroxymethyl)propanoic acid CAS No. 930784-11-5

(S)-3-amino-2-(hydroxymethyl)propanoic acid

Cat. No.: B554239
CAS No.: 930784-11-5
M. Wt: 119.12 g/mol
InChI Key: UHLNJPIGFDWGTP-VKHMYHEASA-N
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Description

Beta-3-Serine is a small organic molecule belonging to the class of beta amino acids and derivatives It is characterized by the presence of an amino group attached to the beta carbon atom, which is adjacent to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-3-Serine can be synthesized through several methods, including:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Beta-3-Serine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Beta-3-Serine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Beta-3-Serine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Beta-3-Serine is unique due to its beta amino acid structure, which imparts different chemical reactivity and biological activity compared to alpha amino acids like serine and threonine

Properties

IUPAC Name

(2S)-2-(aminomethyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLNJPIGFDWGTP-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590828
Record name (2S)-2-(Aminomethyl)-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930784-11-5
Record name (2S)-2-(Aminomethyl)-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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